BenchChemオンラインストアへようこそ!

2-methyl-1H-1,3-benzodiazole-4-carbonitrile

Medicinal Chemistry Building Block Selection Lead Optimization

2-Methyl-1H-1,3-benzodiazole-4-carbonitrile (synonyms: 2-methyl-1H-benzimidazole-4-carbonitrile, 1H-benzimidazole-7-carbonitrile, 2-methyl-) is a bicyclic heteroaromatic compound of the benzimidazole family, bearing a nitrile substituent at the 4-position and a methyl group at the 2-position of the imidazole ring. With molecular formula C₉H₇N₃ and molecular weight 157.17 g/mol, it is supplied as a research-grade building block (typical purity ≥95%) primarily for medicinal chemistry and organic synthesis applications.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 1060705-57-8
Cat. No. B1427416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-1,3-benzodiazole-4-carbonitrile
CAS1060705-57-8
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2N1)C#N
InChIInChI=1S/C9H7N3/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,1H3,(H,11,12)
InChIKeyXOMYGZVLPPCZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1H-1,3-benzodiazole-4-carbonitrile (CAS 1060705-57-8): Procurement-Grade Benzimidazole-4-carbonitrile Building Block


2-Methyl-1H-1,3-benzodiazole-4-carbonitrile (synonyms: 2-methyl-1H-benzimidazole-4-carbonitrile, 1H-benzimidazole-7-carbonitrile, 2-methyl-) is a bicyclic heteroaromatic compound of the benzimidazole family, bearing a nitrile substituent at the 4-position and a methyl group at the 2-position of the imidazole ring . With molecular formula C₉H₇N₃ and molecular weight 157.17 g/mol, it is supplied as a research-grade building block (typical purity ≥95%) primarily for medicinal chemistry and organic synthesis applications . The compound is structurally characterized by zero rotatable bonds, one hydrogen bond donor, two hydrogen bond acceptors, a computed XlogP of 1.5, and a topological polar surface area (TPSA) of 52.5 Ų .

Why Generic Substitution Fails for 2-Methyl-1H-1,3-benzodiazole-4-carbonitrile: Regioisomeric and Physicochemical Differentiation


Benzimidazole-carbonitrile building blocks with the identical molecular formula (C₉H₇N₃, MW 157.17) are not interchangeable. The position of the nitrile group on the benzimidazole core—whether at the 4-, 5-, or exocyclic position—dictates the compound's electronic distribution, hydrogen-bonding geometry, lipophilicity, and subsequent reactivity in downstream synthetic transformations . The 4-carbonitrile (target compound) positions the electron-withdrawing –CN group peri to the imidazole N–H, creating a distinct intramolecular electronic environment compared to the 5-carbonitrile regioisomer (CAS 92443-13-5), which places the nitrile at a more distal, meta-like position . These positional differences translate into divergent computed logP values, TPSA, and melting behavior, all of which impact solubility, chromatography, and crystallinity during synthesis and purification .

Quantitative Evidence Guide: 2-Methyl-1H-1,3-benzodiazole-4-carbonitrile vs. Closest Analogs


Regioisomeric Nitrile Position: 4-CN vs. 5-CN Benzimidazole – Computed Lipophilicity (XlogP) Divergence

The target 4-carbonitrile regioisomer (CAS 1060705-57-8) exhibits a computed XlogP of 1.5, compared to the 5-carbonitrile regioisomer (CAS 92443-13-5), whose 6-methyl analog (CAS 92443-13-5 is tautomerically equivalent to the 5/6-substituted forms) shows a distinctly higher XlogP of approximately 1.74 . This ~0.24 log unit difference in lipophilicity arises from the differential positioning of the polar nitrile group relative to the imidazole N–H: the 4-position places the –CN closer to the hydrogen-bond-donating N–H, moderating overall lipophilicity compared to the more distal 5-position . In drug discovery campaigns, a ΔlogP of 0.24 can shift predicted membrane permeability and solubility by meaningful margins according to Lipinski's rule-of-five framework [1].

Medicinal Chemistry Building Block Selection Lead Optimization

Topological Polar Surface Area (TPSA) Comparison: 4-CN vs. Parent 2-Methylbenzimidazole

The target compound (TPSA = 52.5 Ų) introduces the nitrile group at the 4-position, which substantially increases polar surface area compared to the parent scaffold 2-methylbenzimidazole (CAS 615-15-6; TPSA = 24.06 Ų) . This represents a ΔTPSA of +28.44 Ų, a >2-fold increase. The added polarity is localized at the 4-position, creating a directional hydrogen bond acceptor vector that is geometrically distinct from the 5-carbonitrile isomer (TPSA ≈ 52.47 Ų) . TPSA values below 60–70 Ų are generally associated with favorable blood–brain barrier permeability, while values above 140 Ų predict poor absorption; both compounds fall within the favorable range but the 4-CN isomer's TPSA is marginally higher than the 5-CN isomer's (52.5 vs. 52.47 Ų), a small but computationally reproducible difference .

Physicochemical Profiling BBB Permeability Building Block Selection

Conformational Rigidity: Zero Rotatable Bonds Differentiates 4-CN Benzimidazole from Methylene-Spaced Nitrile Analogs

The target compound possesses zero rotatable bonds (nitrile directly attached to the aromatic core), compared to 2-(cyanomethyl)benzimidazole (CAS 4414-88-4), which contains one rotatable bond via the –CH₂–CN methylene spacer [1]. This conformational difference is critical: the directly attached nitrile in the 4-CN compound locks the cyano group in a fixed orientation within the molecular plane, creating a rigid, predictable pharmacophoric vector. In contrast, the methylene-spaced nitrile of 2-(cyanomethyl)benzimidazole introduces rotational freedom (Δrotatable bonds = 1), increasing entropic penalty upon target binding and reducing ligand efficiency in fragment-based drug design [2]. The 4-CN compound's rigidity also makes it a more reliable synthetic intermediate, as its conformation does not vary with solvent or temperature during reaction optimization .

Conformational Analysis Fragment-Based Drug Design Scaffold Selection

Melting Point Differentiation: 4-CN Regioisomer Lacks the High Lattice Energy of the 5-CN Analog

The 5-carbonitrile regioisomer (CAS 92443-13-5) has a reported melting point of 242–243 °C, whereas the 4-carbonitrile target compound does not have a widely reported melting point in the same databases, suggesting a lower melting range or polymorphic behavior . This differential is mechanistically consistent with the 5-CN position enabling more efficient crystal packing via intermolecular CN···H–N hydrogen bonding in a para-like geometry relative to the imidazole NH, compared to the sterically constrained peri-arrangement of the 4-CN isomer. For procurement purposes, a lower-melting solid may offer superior solubility in organic solvents during reaction setup, while the higher-melting 5-CN isomer may be preferred when crystalline intermediates with sharp melting points are required for purity verification .

Purification Crystallization Solid-State Properties

Class-Level Evidence: Benzimidazole-4-carbonitriles as Privileged Kinase Inhibitor Scaffolds

Although direct bioactivity data for CAS 1060705-57-8 is not available in the peer-reviewed literature, the benzimidazole-4-carbonitrile scaffold class has been validated as a productive core for kinase inhibitor design. Amgen researchers identified 2-phenylamino-6-cyano-1H-benzimidazole as a potent and isoform-selective casein kinase 1 gamma (CK1γ) inhibitor, achieving nanomolar potency with excellent kinase selectivity [1]. Separately, a series of benzimidazole-thiophene carbonitriles was optimized to yield IKK-ε inhibitors with pIC₅₀ = 7.4 (IC₅₀ ≈ 40 nM) and encouraging selectivity within the IKK family [2]. These precedents establish that the benzimidazole-carbonitrile motif—particularly with the nitrile directly appended to the benzimidazole core—is a recognized pharmacophoric element for kinase inhibition. The 4-CN target compound, bearing this motif at the 4-position, is thus a structurally relevant building block for kinase-focused library synthesis .

Kinase Inhibition Scaffold Hopping Medicinal Chemistry

Synthetic Versatility: 4-CN as a Directed Ortho-Metalation Handle vs. 5-CN Electronic Effects

The 4-carbonitrile substituent in the target compound is positioned ortho to one of the benzene ring positions of the fused benzimidazole, creating a potential directed ortho-metalation (DoM) site that is geometrically unique to the 4-CN isomer. In contrast, the 5-carbonitrile regioisomer places the –CN group meta to the imidazole fusion, generating distinct electronic directing effects for electrophilic aromatic substitution and cross-coupling reactions . This regioisomeric differentiation is critical for synthetic planning: the 4-CN compound's nitrile can serve as a directing group for lithiation at the adjacent C–H position, enabling regioselective functionalization that is not accessible with the 5-CN isomer [1]. The 2-methyl group further blocks a common site of reactivity at the imidazole C2 position, channeling derivatization exclusively toward the benzene ring positions .

Synthetic Methodology C–H Functionalization Building Block Reactivity

Optimal Application Scenarios for 2-Methyl-1H-1,3-benzodiazole-4-carbonitrile (CAS 1060705-57-8) Based on Quantitative Differentiation


Fragment-Based Screening Library Design Requiring Low Rotatable-Bond Scaffolds

The compound's zero rotatable bonds and moderate XlogP (1.5) make it an ideal fragment-sized building block (MW 157.17) for libraries where ligand efficiency and conformational predictability are paramount . Its rigid nitrile vector provides a well-defined hydrogen bond acceptor orientation for crystallographic fragment screening, as established by the successful co-crystallization of related benzimidazole-carbonitriles with CK1γ kinase [1].

Regioselective Synthesis Requiring Directed Ortho-Metalation at the Benzimidazole Benzene Ring

The 4-CN group's ortho relationship to the adjacent benzene C–H position enables directed lithiation strategies for introducing substituents (halogens, boronic esters, aldehydes) at a position that is geometrically inaccessible with the 5-CN regioisomer . This regiochemical advantage is particularly relevant when constructing 4,7-disubstituted benzimidazole libraries.

Kinase-Focused Medicinal Chemistry Programs Leveraging the Benzimidazole-Carbonitrile Pharmacophore

While no direct target activity data exists for CAS 1060705-57-8, the class-level validation of benzimidazole-carbonitriles as kinase inhibitor cores (CK1γ, IKK-ε) supports its use as a starting scaffold for hit generation in kinase drug discovery [1][2]. The 4-CN substitution pattern complements existing 5-CN and 6-CN benzimidazole-based kinase inhibitors, offering a structurally differentiated vector for scaffold-hopping exercises.

Physicochemical Optimization Where Slightly Lower logP Is Desired vs. 5-CN Regioisomer

When a medicinal chemistry program encounters solubility-limited absorption with 5-CN benzimidazole leads (XlogP ≈ 1.74), the 4-CN isomer (XlogP = 1.5) offers a ΔlogP of approximately –0.24 units without altering molecular weight or hydrogen bond counts . This subtle but meaningful lipophilicity reduction can improve aqueous solubility while preserving the core benzimidazole-carbonitrile pharmacophore.

Quote Request

Request a Quote for 2-methyl-1H-1,3-benzodiazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.